molecular formula C19H18N4OS B2893107 N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 894004-40-1

N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2893107
CAS RN: 894004-40-1
M. Wt: 350.44
InChI Key: PLQVSNMDMCCIEQ-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, also known as compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thioacetamide derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

Antiallergic Agents Development

Research on similar compounds, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides, has shown promise in the development of novel antiallergic compounds. These compounds have been synthesized and evaluated for their antiallergic potency, with some derivatives demonstrating significant efficacy in inhibiting histamine release and IL-4 production, indicating potential applications in treating allergic reactions (Menciu et al., 1999).

Anticancer Activity

Derivatives of structurally related compounds have been synthesized and tested against various cancer cell lines. For instance, fluoro substituted benzo[b]pyran compounds have shown anticancer activity at low concentrations compared to reference drugs, suggesting a route for the development of new cancer therapeutics (Hammam et al., 2005).

Coordination Complexes and Antioxidant Activity

Studies on coordination complexes constructed from pyrazole-acetamide derivatives have revealed significant antioxidant activity. These complexes demonstrate the potential for applications in oxidative stress-related conditions, showcasing the versatility of acetamide derivatives in medicinal chemistry (Chkirate et al., 2019).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-14-5-7-15(8-6-14)12-21-18(24)13-25-19-10-9-17(22-23-19)16-4-2-3-11-20-16/h2-11H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQVSNMDMCCIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322236
Record name N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

CAS RN

894004-40-1
Record name N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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